N-Laurylbiotinamide
Description
N-Laurylbiotinamide (CAS: 128631-44-7) is a biotinylated surfactant primarily utilized in biotechnology for protein purification via reverse micellar extraction. Its structure combines a lauryl (C12) hydrophobic tail with a biotin moiety, enabling dual functionality: micelle formation and affinity-based binding to biotin-specific proteins (e.g., streptavidin or avidin) . This compound was pioneered by Coughlin and Baclaski (1990), who demonstrated its efficacy as an "affinity surfactant" for selective protein separation in liquid-liquid extraction systems . Unlike conventional surfactants, this compound leverages biotin-avidin interactions to achieve high specificity, making it valuable in niche biotechnological applications.
Properties
CAS No. |
128631-44-7 |
|---|---|
Molecular Formula |
C22H41N3O2S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
InChI Key |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Other CAS No. |
128631-44-7 |
Synonyms |
N-laurylbiotinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Differentiation: Affinity vs. Conventional Surfactants
N-Laurylbiotinamide belongs to a specialized class of affinity surfactants , distinguishing it from traditional surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate) or hollow fiber-based extraction agents . Key differences include:
Key Findings :
- Specificity: this compound achieves ~85% recovery of biotin-binding proteins, outperforming non-affinity surfactants (e.g., AOT, ~70% recovery with co-extracted impurities) .
- Temperature Effects: Dekker et al. (1991) noted that this compound maintains stable extraction efficiency between 25–30°C, whereas AOT requires higher temperatures (35–40°C) for optimal performance .
- Economic Viability: While conventional surfactants are cost-effective for large-scale use, this compound’s niche specificity justifies its use in high-value applications like diagnostic reagent purification .
Comparison with Other Biotinylated Compounds
While and list structurally distinct compounds (e.g., ranitidine derivatives or glycerol monocaprate), none share this compound’s hybrid surfactant-biotin design. For example:
- Glycerol Monocaprate (): A non-ionic surfactant lacking affinity functionality.
This compound’s uniqueness lies in its dual role as both a micelle-forming agent and a ligand for biospecific interactions.
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